

# Preclinical Profile of Azelaprag (BGE-105): An Oral Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Executive Summary**

Azelaprag (BGE-105) is a first-in-class, orally available, small molecule agonist of the apelin receptor (APJ). Preclinical research has positioned Azelaprag as a promising therapeutic candidate for metabolic diseases, particularly obesity, by mimicking the beneficial effects of exercise. The apelin signaling pathway, the target of Azelaprag, is crucial in regulating metabolism, muscle function, and cardiovascular health. Preclinical studies in various animal models have demonstrated Azelaprag's potential both as a monotherapy and in combination with other metabolic drugs, such as incretin agonists. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways of Azelaprag.

# Mechanism of Action: The Apelin-APJ Signaling Pathway

**Azelaprag** exerts its effects by activating the APJ receptor, a G-protein coupled receptor. The endogenous ligand for this receptor is apelin, a peptide that is released in response to physical exercise, earning it the classification of an "exerkine"[1][2]. The apelin-APJ signaling pathway is known to play a significant role in various physiological processes, including:

Metabolic Regulation: It enhances insulin sensitivity and reduces fat mass[2].



- Muscle Physiology: It promotes muscle regeneration and regulates metabolism, growth, and repair[2][3].
- Cardiovascular Function: It has demonstrated cardioprotective effects[4].

**Azelaprag**, by mimicking the action of apelin, is designed to harness these therapeutic benefits. In vitro assays have confirmed that **Azelaprag** is a full APJ antagonist that activates the receptor with potency equal to or greater than the endogenous apelin peptide, triggering downstream signaling events such as beta-arrestin recruitment[5].

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: **Azelaprag** activation of the APJ receptor and downstream signaling.

### **Preclinical Efficacy**

**Azelaprag** has been evaluated in multiple preclinical models, primarily focusing on dietinduced obese (DIO) mice. The studies have explored its effects as a standalone therapy and in combination with established obesity treatments.



#### **Monotherapy Effects**

As a monotherapy in mice on a high-fat diet, **Azelaprag** has been shown to:

- Protect against excessive weight gain[6][7].
- Improve overall body composition[6][7].
- Increase physical activity and energy expenditure[6][7][8].

These findings underscore the "exercise mimetic" properties of the drug, suggesting a direct impact on metabolic rate and physical function.

#### **Combination Therapy with Incretin Agonists**

When combined with GLP-1/GIP receptor agonists like tirzepatide and semaglutide, **Azelaprag** demonstrated synergistic effects on weight loss and body composition. Notably, this enhanced weight loss was not associated with a further reduction in food intake, indicating a distinct and complementary mechanism of action[1].

#### **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from preclinical studies on **Azelaprag**.

Table 1: Efficacy in Diet-Induced Obese (DIO) Mice - Combination Therapy



| Treatment Group            | Key Finding                       | Reported Efficacy                                                                              | Source  |
|----------------------------|-----------------------------------|------------------------------------------------------------------------------------------------|---------|
| Azelaprag +<br>Tirzepatide | Increased total weight loss       | 39% total weight loss, approximately double that of tirzepatide alone.                         | [1][9]  |
| Azelaprag +<br>Tirzepatide | Body Composition                  | Restored body<br>composition and<br>muscle function to that<br>of lean controls.               | [1][10] |
| Azelaprag +<br>Semaglutide | Weight Loss & Body<br>Composition | Similar significant improvements in weight loss and body composition as seen with tirzepatide. | [1]     |

Table 2: Efficacy in Preclinical Models of Diabetic Obesity

| Treatment Group          | Key Finding       | Reported Efficacy                                                 | Source |
|--------------------------|-------------------|-------------------------------------------------------------------|--------|
| Azelaprag<br>Monotherapy | Glycemic Control  | Reduced HbA1c to levels comparable to lean controls.              | [4]    |
| Azelaprag<br>Monotherapy | Glucose Tolerance | Improved glucose tolerance by 25%.                                | [4]    |
| Azelaprag + Incretin     | Glycemic Control  | Further improved glycemic control compared to the incretin alone. | [4]    |

Table 3: Cardioprotective Effects in a DIO Model of Heart Failure with Preserved Ejection Fraction (HFpEF)



| Treatment Group         | Key Finding               | Source                                            |
|-------------------------|---------------------------|---------------------------------------------------|
| Azelaprag Monotherapy   | Cardioprotection          | Demonstrated cardioprotective effects.            |
| Azelaprag + Semaglutide | Enhanced Cardioprotection | Showed enhanced benefits compared to monotherapy. |

#### **Experimental Protocols and Methodologies**

While specific, detailed protocols from peer-reviewed publications are not yet widely available, the general experimental design can be inferred from conference presentations and press releases.

#### **Diet-Induced Obesity (DIO) Mouse Model**

This is the most frequently cited model in **Azelaprag** preclinical research.

- Objective: To evaluate the effect of Azelaprag on weight gain, body composition, and metabolic parameters in the context of a high-fat diet.
- Methodology:
  - Mice are fed a high-fat diet to induce obesity.
  - Animals are then treated with Azelaprag as a monotherapy or in combination with an incretin agonist (e.g., tirzepatide, semaglutide) or other appetite suppressants[6][7][11].
  - Control groups receive either a placebo or the incretin agonist alone.
  - Endpoints measured include body weight, body composition (fat vs. lean mass), muscle function, physical activity, and energy expenditure[1][6][7].

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflow for diet-induced obese mouse studies.

#### **Conclusion and Future Directions**

The preclinical data for **Azelaprag** strongly support its development as a novel oral therapy for obesity and other metabolic disorders. Its unique mechanism as an "exercise mimetic" that can be combined with appetite-suppressing incretins offers a promising strategy for achieving greater weight loss and improved body composition. While the preclinical results are compelling, it is important to note that a Phase 2 clinical trial was halted due to observations of liver transaminitis in some subjects receiving **Azelaprag**[8][10]. Further analysis of the clinical data is planned to determine the future development path for this compound[8]. The insights gained from these preclinical studies provide a solid foundation for understanding the therapeutic potential and biological activity of targeting the apelin-APJ pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. BioAge Labs Presents Preclinical Data for Apelin Receptor Agonist Azelaprag for Obesity Demonstrating Significant Improvements in Weight Loss and Body Composition When Combined with Incretin Drugs | Fri, 06/21/2024 - 16:15 [ir.bioagelabs.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. BioAge Labs, Inc. Reports Promising Preclinical Results for APJ Agonist in Enhancing Glycemic Control and Cardioprotection in Diabetic Obesity and Heart Failure | Nasdaq [nasdaq.com]
- 5. m.youtube.com [m.youtube.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. BioAge Labs to Present Preclinical Data for APJ Agonist Azelaprag at ObesityWeek 2024 | BIOA Stock News [stocktitan.net]
- 8. Bioage tumbles as safety issues halt phase II obesity study | BioWorld [bioworld.com]
- 9. azelaprag (BGE-105) / Amgen, BioAge Labs [delta.larvol.com]
- 10. azelaprag (BGE-105) News LARVOL Sigma [sigma.larvol.com]
- 11. tipranks.com [tipranks.com]
- To cite this document: BenchChem. [Preclinical Profile of Azelaprag (BGE-105): An Oral Apelin Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605792#preclinical-research-on-azelaprag-bge-105]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com